![molecular formula C20H19O5- B1263843 3,5-dihydroxy-2-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1263843.png)
3,5-dihydroxy-2-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-(3-methylbut-2-en-1-yl)phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethylxanthohumol(1-) is a phenolate anion that is the conjugate base of xanthohumol, obtained by deprotonation of the 1-hydroxy group. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a desmethylxanthohumol.
Aplicaciones Científicas De Investigación
Photochemical Reactions : A study on the photochemical reactions of similar compounds revealed insights into the formation of various products through a dissociation-radical recombination mechanism. This has implications for understanding and manipulating photochemical processes in various applications (Carroll & Hammond, 1972).
Polymer Synthesis and Characterization : Research on UV cross-linkable polymers based on triazine, incorporating similar phenol derivatives, highlights the potential for developing advanced materials with enhanced photocrosslinking properties. This could be significant in areas like coatings and adhesives (Suresh et al., 2016).
Natural Product Chemistry : Studies on natural products have identified new phenol derivatives from various natural sources. These findings contribute to the field of natural product chemistry and can lead to the discovery of new substances with potential therapeutic or industrial applications (Duan et al., 2015).
Bioactive Compounds : Research on polyprenylated acylphloroglucinols, which are structurally similar, from Hypericum scabrum, indicates the potential for these compounds in bioactivity studies, possibly leading to the development of new pharmaceuticals (Liu et al., 2014).
Antimicrobial Studies : The synthesis of compounds structurally related to the one and their testing for antimicrobial activities suggests potential applications in developing new antimicrobial agents (Patel et al., 2009).
Chemical Synthesis : Studies on the alkylation of similar compounds and their catalytic rearrangement could have implications for the development of new synthetic methodologies in organic chemistry (Piccardi et al., 1977).
Biosynthesis Applications : Research on the biosynthesis of functional polyhydroxyalkanoates by engineered bacteria, using similar compounds, suggests applications in biotechnology and industrial production of biodegradable plastics (Yu et al., 2020).
Propiedades
Nombre del producto |
3,5-dihydroxy-2-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-(3-methylbut-2-en-1-yl)phenolate |
|---|---|
Fórmula molecular |
C20H19O5- |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
3,5-dihydroxy-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-(3-methylbut-2-enyl)phenolate |
InChI |
InChI=1S/C20H20O5/c1-12(2)3-9-15-17(23)11-18(24)19(20(15)25)16(22)10-6-13-4-7-14(21)8-5-13/h3-8,10-11,21,23-25H,9H2,1-2H3/p-1/b10-6+ |
Clave InChI |
FUSADYLVRMROPL-UXBLZVDNSA-M |
SMILES isomérico |
CC(=CCC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)[O-])C |
SMILES canónico |
CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)[O-])C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



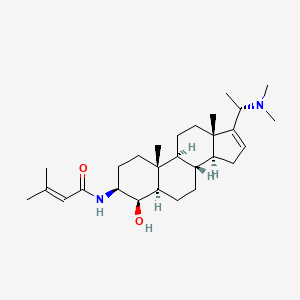
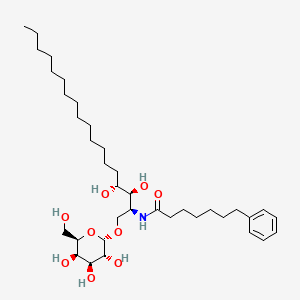
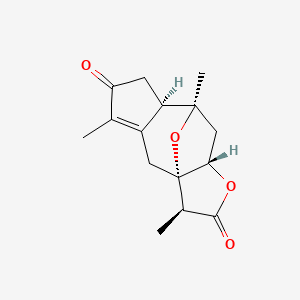
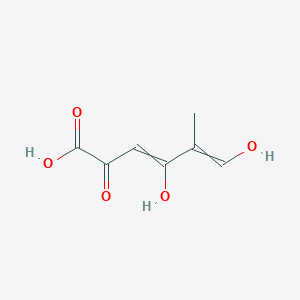
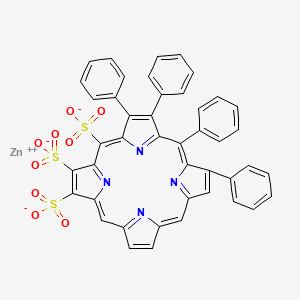
![(3aR,5aR,5bR,11aS)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1263772.png)
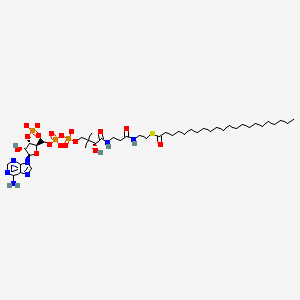
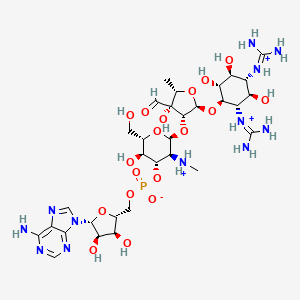
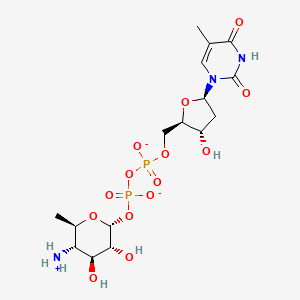

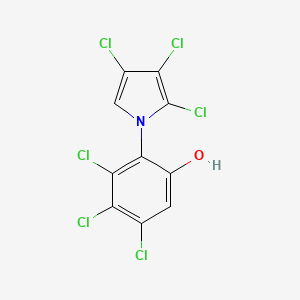
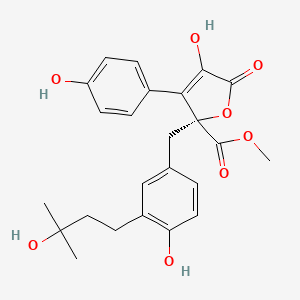
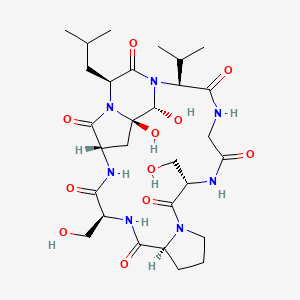
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B1263781.png)